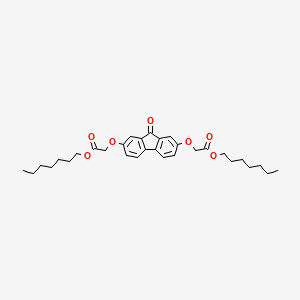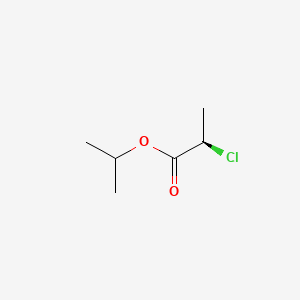
Propanoic acid, 2-chloro-, 1-methylethyl ester, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-chloro-, 1-methylethyl ester, ®- is an organic compound with the molecular formula C6H11ClO2. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-chloro-, 1-methylethyl ester, ®- typically involves the esterification of 2-chloropropanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-chloro-, 1-methylethyl ester, ®- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to yield 2-chloropropanoic acid and isopropanol.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed, with water acting as the nucleophile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis: The primary products are 2-chloropropanoic acid and isopropanol.
Reduction: The main product is the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, Propanoic acid, 2-chloro-, 1-methylethyl ester, ®- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a model substrate for understanding ester hydrolysis and other related processes.
Medicine
In the medical field, derivatives of this compound are explored for their potential therapeutic properties. They can be used in the development of new drugs and pharmaceuticals.
Industry
Industrially, this compound is used in the manufacture of agrochemicals, fragrances, and other specialty chemicals. Its unique properties make it suitable for various applications.
Mécanisme D'action
The mechanism of action of Propanoic acid, 2-chloro-, 1-methylethyl ester, ®- involves its interaction with specific molecular targets. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. The pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2-methyl-, 1-methylethyl ester
- Propanoic acid, 1-methylethyl ester
- Propanoic acid, 2-chloro-, methyl ester
Uniqueness
Propanoic acid, 2-chloro-, 1-methylethyl ester, ®- is unique due to its chiral nature and the presence of a chlorine atom, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in asymmetric synthesis and other specialized chemical processes.
Propriétés
Numéro CAS |
79435-04-4 |
|---|---|
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
propan-2-yl (2R)-2-chloropropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)9-6(8)5(3)7/h4-5H,1-3H3/t5-/m1/s1 |
Clé InChI |
BOKVSRHWZPCJRN-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C(=O)OC(C)C)Cl |
SMILES canonique |
CC(C)OC(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


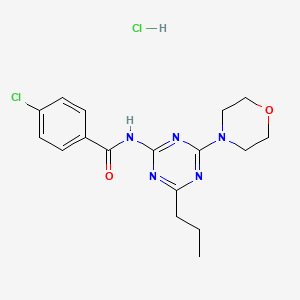


![2-[2-hydroxyethyl-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propyl]amino]ethanol](/img/structure/B12740860.png)
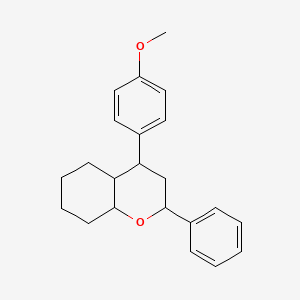

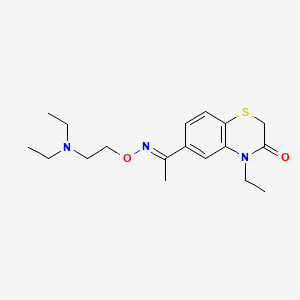
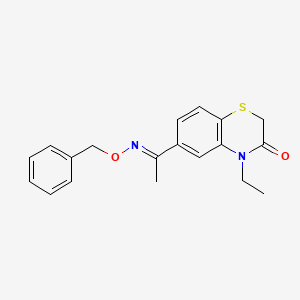
![5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12740904.png)
